

A Predictive Spectroscopic and Methodological Guide to 3-Methoxy-5-(4-pyridyl)acetophenone

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Compound of Interest

Compound Name: 3-Methoxy-5-(4-pyridyl)acetophenone

CAS No.: 1391987-22-6

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Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of **3-Methoxy-5-(4-pyridyl)acetophenone**, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines robust, field-proven methodologies for the acquisition of this data, offering a comprehensive resource for researchers engaged in the synthesis, identification, and characterization of novel heterocyclic compounds. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure data integrity.

Introduction: The Rationale for Predictive Spectroscopic Analysis

3-Methoxy-5-(4-pyridyl)acetophenone incorporates three key pharmacophores: a central acetophenone core, a methoxy substituent, and a pyridine ring. This combination of functionalities suggests potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The precise characterization of such molecules is paramount for establishing structure-activity relationships (SAR) and ensuring the purity and identity of synthesized compounds.

While direct experimental spectroscopic data for **3-Methoxy-5-(4-pyridyl)acetophenone** is not readily available in public databases, a predictive approach based on the well-documented spectral properties of its constituent fragments provides a robust framework for its identification. This guide will deconstruct the molecule into its primary components—the 3-methoxyacetophenone and 4-substituted pyridine systems—to build a reliable, predicted spectroscopic profile.

Predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The predicted spectra below are based on the analysis of substituent effects on the chemical shifts of aromatic protons and carbons.

Predicted ^1H NMR Spectrum

The expected ^1H NMR spectrum of **3-Methoxy-5-(4-pyridyl)acetophenone** in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic protons of both the phenyl and pyridyl rings, as well as the methyl protons of the acetyl and methoxy groups.

- **Pyridyl Protons:** The protons on the 4-substituted pyridine ring will appear as two doublets in the downfield region, characteristic of a symmetrically substituted pyridine.
- **Phenyl Protons:** The protons on the substituted acetophenone ring will appear as three distinct signals in the aromatic region, with their multiplicity determined by their coupling to neighboring protons.
- **Methyl Protons:** The acetyl and methoxy protons will each appear as a sharp singlet.

Table 1: Predicted ^1H NMR Data for **3-Methoxy-5-(4-pyridyl)acetophenone**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.70	Doublet	2H	H-2', H-6' (Pyridyl)	Protons adjacent to the nitrogen in the electron-deficient pyridine ring are significantly deshielded.
~7.80	Doublet	2H	H-3', H-5' (Pyridyl)	Protons on the pyridine ring coupled to H-2' and H-6'.
~7.65	Singlet	1H	H-2 (Phenyl)	Aromatic proton between the acetyl and pyridyl groups.
~7.50	Singlet	1H	H-6 (Phenyl)	Aromatic proton between the methoxy and pyridyl groups.
~7.20	Singlet	1H	H-4 (Phenyl)	Aromatic proton between the methoxy and acetyl groups.
~3.90	Singlet	3H	-OCH ₃	Typical chemical shift for a methoxy group attached to an aromatic ring.

~2.65	Singlet	3H	-COCH ₃	Characteristic chemical shift for an acetyl methyl group.
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Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for **3-Methoxy-5-(4-pyridyl)acetophenone**

Chemical Shift (δ , ppm)	Assignment	Rationale
~197.5	C=O (Acetyl)	Characteristic chemical shift for a ketone carbonyl carbon.
~160.0	C-OCH ₃ (Phenyl)	Aromatic carbon attached to the electron-donating methoxy group.
~150.5	C-2', C-6' (Pyridyl)	Carbons adjacent to the nitrogen in the pyridine ring.
~145.0	C-4' (Pyridyl)	Carbon of the pyridine ring attached to the phenyl ring.
~138.0	C-1 (Phenyl)	Aromatic carbon attached to the acetyl group.
~135.0	C-5 (Phenyl)	Aromatic carbon attached to the pyridine ring.
~121.5	C-3', C-5' (Pyridyl)	Carbons on the pyridine ring.
~120.0	C-6 (Phenyl)	Aromatic carbon.
~118.0	C-2 (Phenyl)	Aromatic carbon.
~112.0	C-4 (Phenyl)	Aromatic carbon.
~55.5	-OCH ₃	Typical chemical shift for a methoxy carbon.
~26.8	-COCH ₃	Typical chemical shift for an acetyl methyl carbon.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of the solid sample.

- Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of residual water.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the solvent or TMS peak.
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Acquire a ¹³C NMR spectrum, which will require a longer acquisition time due to the lower natural abundance of ¹³C. A proton-decoupled experiment is standard.
 - Consider performing 2D NMR experiments, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

Caption: Workflow for NMR Data Acquisition.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted IR spectrum of **3-Methoxy-5-(4-pyridyl)acetophenone** will be dominated by the strong absorption of the carbonyl group.

Table 3: Predicted IR Absorption Bands for **3-Methoxy-5-(4-pyridyl)acetophenone**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
~3100-3000	Medium	Aromatic C-H	Stretch
~2950-2850	Medium	Methyl C-H	Stretch
~1685	Strong	Ketone C=O	Stretch
~1600, ~1580, ~1470	Medium-Strong	Aromatic C=C	Ring Stretch
~1260	Strong	Aryl-O-CH ₃	Asymmetric Stretch
~1030	Strong	Aryl-O-CH ₃	Symmetric Stretch
~830	Strong	C-H Bending	Out-of-plane bending for substituted rings

The carbonyl (C=O) stretching frequency is particularly diagnostic. For acetophenone, this band typically appears around 1685 cm⁻¹.^[1] The conjugation with the aromatic ring lowers the frequency from that of a simple aliphatic ketone.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Caption: Workflow for ATR-IR Data Acquisition.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Fragmentation Pattern

For **3-Methoxy-5-(4-pyridyl)acetophenone** (Molecular Formula: $C_{14}H_{13}NO_2$), the expected molecular weight is 227.26 g/mol .

- Molecular Ion (M^+): A prominent molecular ion peak is expected at $m/z = 227$.
- Base Peak: The most intense peak (base peak) is likely to be the acylium ion formed by the loss of the methyl group from the acetyl moiety ($M-15$), resulting in a fragment at $m/z = 212$. This is a characteristic fragmentation pattern for acetophenones.[2][3]
- Other Fragments:
 - Loss of the entire acetyl group ($M-43$) would lead to a fragment at $m/z = 184$.
 - Cleavage of the C-C bond between the phenyl and pyridyl rings could also occur.

Table 4: Predicted Key Fragments in the Mass Spectrum of **3-Methoxy-5-(4-pyridyl)acetophenone**

m/z	Proposed Fragment
227	$[M]^+$ (Molecular Ion)
212	$[M - CH_3]^+$
184	$[M - COCH_3]^+$

Experimental Protocol for MS Data Acquisition (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound.

- Sample Preparation:
 - Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrument Setup:
 - Use a mass spectrometer equipped with an ESI source.
 - Infuse the sample solution into the source at a constant flow rate.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
- Data Acquisition:
 - Acquire the mass spectrum in positive ion mode. The protonated molecule $[M+H]^+$ at $m/z = 228$ is expected to be the most abundant ion in the molecular ion region.
 - To confirm fragmentation patterns, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID).

Caption: Workflow for ESI-MS Data Acquisition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-Methoxy-5-(4-pyridyl)acetophenone**. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for researchers to identify and characterize this molecule upon its synthesis. The principles and methodologies outlined herein are broadly applicable to the study of other novel organic compounds, emphasizing the

synergy between predictive analysis and empirical data acquisition in modern chemical research.

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